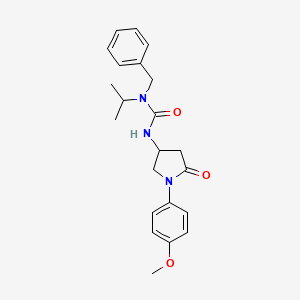
1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes combining isocyanates with primary or secondary amines. For instance, the synthesis of cyclic dipeptidyl ureas involves Ugi reactions followed by treatment with sodium ethoxide to yield pseudopeptidic triazines, suggesting a potential pathway for synthesizing complex ureas (Sañudo et al., 2006). Similarly, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea via carbonylation and substitution reactions provides insights into synthesizing urea compounds with specific substituents (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are common techniques for elucidating the molecular structure of urea derivatives. For instance, heterocyclic ureas have been studied for their intramolecular hydrogen bonding and potential to form multiply hydrogen-bonded complexes, revealing insights into the structural dynamics of similar compounds (Corbin et al., 2001).
Chemical Reactions and Properties
Urea compounds engage in a variety of chemical reactions, including Michael addition reactions and complexation-induced unfolding. These reactions highlight the reactivity of urea derivatives towards nucleophiles and their ability to form structurally complex products (Wu & Chattopadhyaya, 1989).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility and melting points, are influenced by their molecular structure. Studies on compounds like 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas reveal the impact of spacer length and conformational flexibility on antiacetylcholinesterase activity, offering a basis for predicting the physical behavior of similar ureas (Vidaluc et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are critical for understanding urea derivatives' applications. Synthesis and evaluation of compounds like 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea highlight their anticancer effects, indicating the therapeutic potential of structurally related ureas (Xie et al., 2015).
科学的研究の応用
Stereoselective Synthesis and Kinase Inhibition
- A study focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, illustrating the intricate synthetic routes and stereochemistry involved in developing kinase inhibitors (Zecheng Chen et al., 2010).
Enzyme Inhibition and Anticancer Activity
- Research on unsymmetrical 1,3-disubstituted ureas highlighted their enzyme inhibition capabilities and potential anticancer activities, demonstrating the therapeutic applications of urea derivatives (Sana Mustafa et al., 2014).
Pseudopeptidic Triazines Synthesis
- The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, was described, contributing to the development of novel pseudopeptidic compounds (M. Sañudo et al., 2006).
ROCK Inhibitors
- A study on pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) indicated their significant potential in modulating cellular processes related to cancer and other diseases (Roberta Pireddu et al., 2012).
Acetylcholinesterase Inhibitors
- Research on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors pointed towards their potential in treating neurological disorders like Alzheimer's disease (J. Vidaluc et al., 1995).
特性
IUPAC Name |
1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16(2)24(14-17-7-5-4-6-8-17)22(27)23-18-13-21(26)25(15-18)19-9-11-20(28-3)12-10-19/h4-12,16,18H,13-15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFSMQPVIWCSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
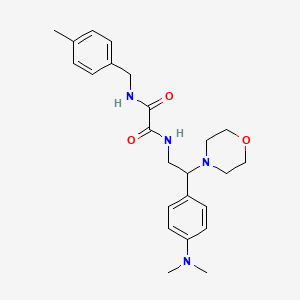
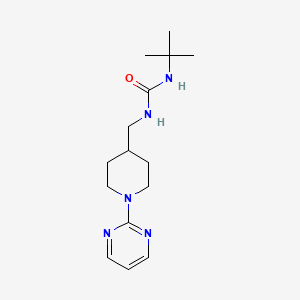
![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)
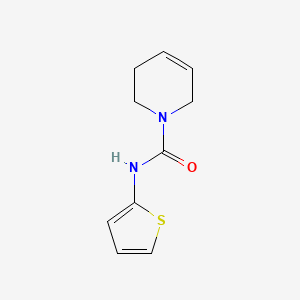
![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)
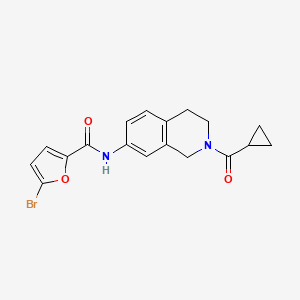
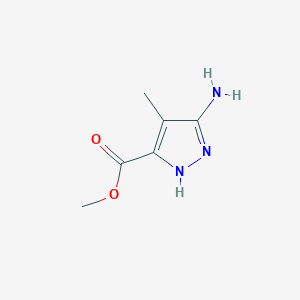
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)
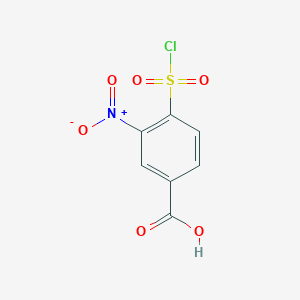
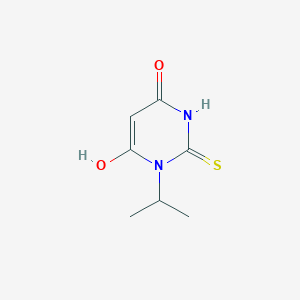

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)